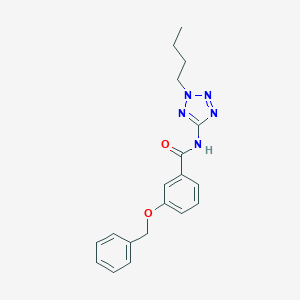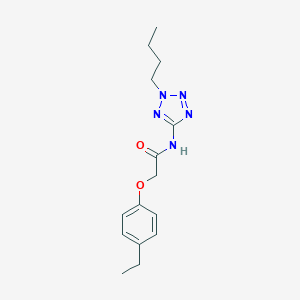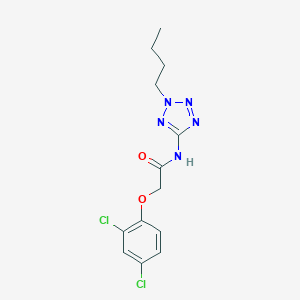![molecular formula C23H29N3O2 B244477 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide, also known as MPBP, is a compound that has been studied for its potential use in scientific research. MPBP is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to have potential applications in the fields of neuroscience and pharmacology.
Mécanisme D'action
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide acts as a partial agonist at the dopamine D3 receptor. It has been found to have a higher affinity for the dopamine D3 receptor than the dopamine D2 receptor. This selectivity for the dopamine D3 receptor makes it a potential target for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been found to increase dopamine release in the mesolimbic pathway of the brain. This increase in dopamine release is thought to be responsible for its potential therapeutic effects in neuropsychiatric disorders. 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has also been found to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific targeting of this receptor subtype. However, one limitation of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide is its potential for off-target effects. It is important to carefully control for these effects in lab experiments.
Orientations Futures
1. Further studies are needed to investigate the potential therapeutic effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in neuropsychiatric disorders such as addiction, schizophrenia, and depression.
2. The development of more selective ligands for the dopamine D3 receptor could lead to more effective treatments for these disorders.
3. The use of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in combination with other drugs could lead to synergistic effects.
4. The investigation of the long-term effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide on the brain and behavior could provide valuable insights into its potential therapeutic use.
Méthodes De Synthèse
The synthesis of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 3-methyl-4-(4-nitrophenyl)butanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide.
Applications De Recherche Scientifique
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been studied for its potential use as a ligand for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. It has been implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and depression.
Propriétés
Formule moléculaire |
C23H29N3O2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
3-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)24-20-8-10-21(11-9-20)25-12-14-26(15-13-25)23(28)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H,24,27) |
Clé InChI |
BJGSVFOCSHPXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)




![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)







